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molecular formula C23H28N8O4 B1663552 Copanlisib CAS No. 1032568-63-0

Copanlisib

Cat. No. B1663552
M. Wt: 480.5 g/mol
InChI Key: MWYDSXOGIBMAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466283B2

Procedure details

7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine (100 mg, 0.22 mol) was dissolved in DMF (5 mL), and Intermediate B (46 mg, 0.33 mmol) was added. PYBOP (173 mg, 0.33 mmol) and diisopropylethylamine (0.16 mL, 0.89 mmol) were subsequently added, and the mixture was stirred at rt overnight. EtOAc was added, and the solids were isolated by vacuum filtration to give the title compound (42.7 mg, 40%): HPLC MS RT=1.09 min, MH+=481.2; 1H NMR (DMSO-d6+2 drops TFA-d) δ: 9.01 (2H, s), 8.04 (1H, d), 7.43 (1H, d), 4.54 (2H, m), 4.34 (2H, br t), 4.23 (2H, m), 4.04 (2H, m), 4.00 (3H, s), 3.65 (2H, br t), 3.52 (2H, m), 3.31 (2H, m), 3.18 (2H, m), 2.25 (2H, m).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate B
Quantity
46 mg
Type
reactant
Reaction Step Two
Name
Quantity
173 mg
Type
reactant
Reaction Step Three
Quantity
0.16 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
40%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[N:11]=[C:10]([NH2:13])[N:9]3[CH2:14][CH2:15][N:16]=[C:8]3[C:7]=2[CH:6]=[CH:5][C:4]=1[O:17][CH2:18][CH2:19][CH2:20][N:21]1[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1.C1CN([P+](ON2N=[N:51][C:46]3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.C([N:63]([CH:66]([CH3:68])C)[CH2:64]C)(C)C.CCO[C:72](C)=[O:73].C[N:76](C=O)C>>[NH2:76][C:64]1[N:63]=[CH:66][C:68]([C:72]([NH:13][C:10]2[N:9]3[CH2:14][CH2:15][N:16]=[C:8]3[C:7]3[CH:6]=[CH:5][C:4]([O:17][CH2:18][CH2:19][CH2:20][N:21]4[CH2:22][CH2:23][O:24][CH2:25][CH2:26]4)=[C:3]([O:2][CH3:1])[C:12]=3[N:11]=2)=[O:73])=[CH:46][N:51]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
COC1=C(C=CC=2C=3N(C(=NC12)N)CCN3)OCCCN3CCOCC3
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Intermediate B
Quantity
46 mg
Type
reactant
Smiles
Step Three
Name
Quantity
173 mg
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
Name
Quantity
0.16 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solids were isolated by vacuum filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC=C(C=N1)C(=O)NC1=NC=2C(=C(C=CC2C=2N1CCN2)OCCCN2CCOCC2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 42.7 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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